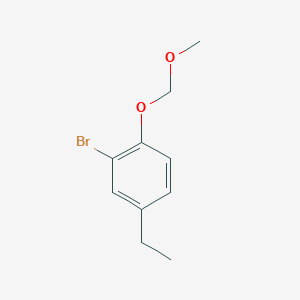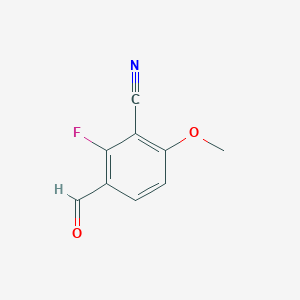
2-Fluoro-3-formyl-6-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-formyl-6-methoxybenzonitrile is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-6-methoxybenzonitrile typically involves the introduction of the fluorine, formyl, and methoxy groups onto the benzonitrile core. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Diazotization and Fluorination: Aniline is diazotized and then fluorinated to introduce the fluorine atom.
Formylation: The fluorinated compound undergoes formylation to introduce the formyl group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-formyl-6-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Condensation: The formyl group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Condensation: Aldol condensation and Knoevenagel condensation are common reactions involving the formyl group.
Major Products Formed
Oxidation: 2-Fluoro-3-carboxy-6-methoxybenzonitrile.
Reduction: 2-Fluoro-3-hydroxymethyl-6-methoxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Condensation: Larger aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Fluoro-3-formyl-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins, while the methoxy group can influence its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methoxybenzonitrile: Lacks the formyl group.
3-Fluoro-4-methoxybenzonitrile: Different substitution pattern on the benzene ring.
2-Fluoro-3-methoxybenzonitrile: Lacks the formyl group and has a different substitution pattern.
Uniqueness
2-Fluoro-3-formyl-6-methoxybenzonitrile is unique due to the specific combination of the fluorine, formyl, and methoxy groups on the benzonitrile core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
2-fluoro-3-formyl-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H6FNO2/c1-13-8-3-2-6(5-12)9(10)7(8)4-11/h2-3,5H,1H3 |
Clave InChI |
ZSLZBRDYHGUMKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


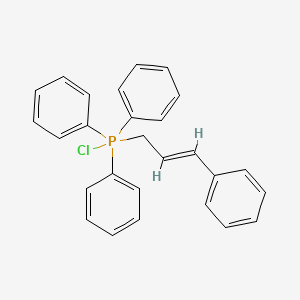
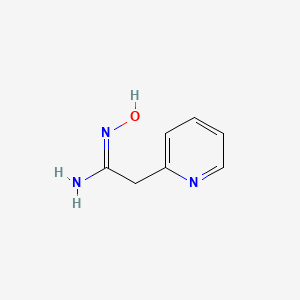
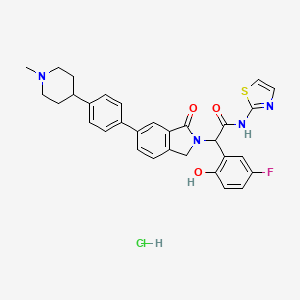
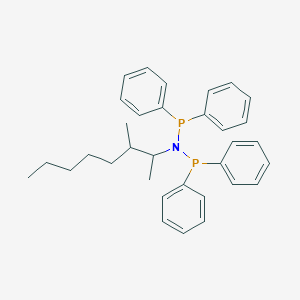
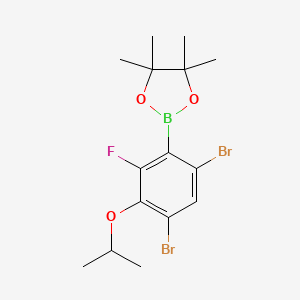
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
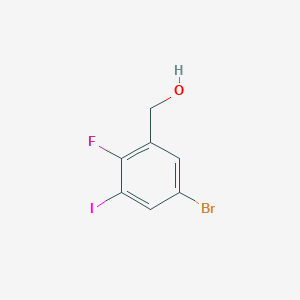
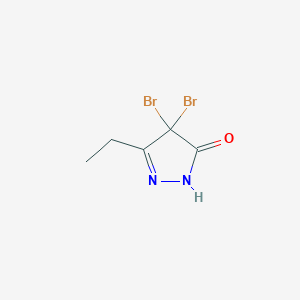
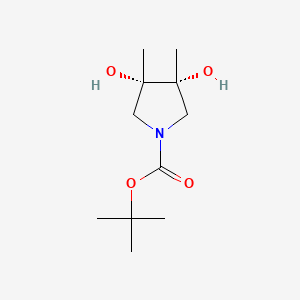
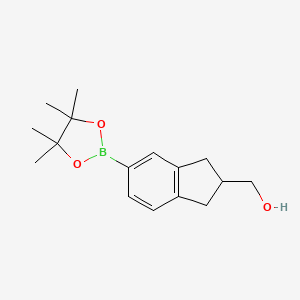
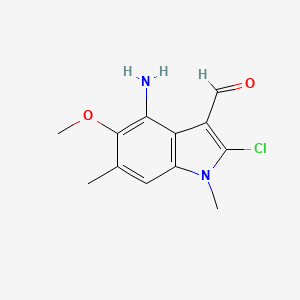
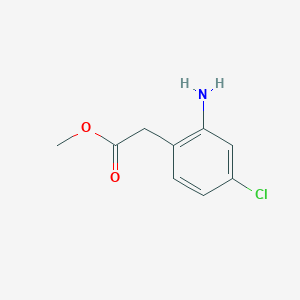
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)
